3-[(tert-butoxycarbonyl)amino]-3-[3-(trifluoromethyl)phenyl]propanoic acid
Description
3-[(tert-Butoxycarbonyl)amino]-3-[3-(trifluoromethyl)phenyl]propanoic acid (CAS: 82317-82-6) is a chiral amino acid derivative featuring a Boc (tert-butoxycarbonyl)-protected amine and a 3-(trifluoromethyl)phenyl substituent at the β-carbon of the propanoic acid backbone. This compound is widely used in peptide synthesis as a protected building block, enabling controlled incorporation of the trifluoromethylphenyl group into larger molecular frameworks . The trifluoromethyl (CF₃) group confers enhanced lipophilicity and metabolic stability, making this compound valuable in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO4/c1-14(2,3)23-13(22)19-11(8-12(20)21)9-5-4-6-10(7-9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKLBXIBSSZUID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
3-[(tert-butoxycarbonyl)amino]-3-[3-(trifluoromethyl)phenyl]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to remove the Boc protecting group, yielding the free amino acid derivative.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce the free amino acid derivative.
Scientific Research Applications
3-[(tert-butoxycarbonyl)amino]-3-[3-(trifluoromethyl)phenyl]propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its role as an amino acid derivative.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-[(tert-butoxycarbonyl)amino]-3-[3-(trifluoromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, influencing various biochemical processes. The presence of the trifluoromethyl group enhances its stability and bioavailability, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
The 3-(trifluoromethyl)phenyl substituent distinguishes this compound from analogs with alternative aromatic groups. Key comparisons include:
Positional Isomerism
The meta position of the CF₃ group in the target compound contrasts with ortho and para isomers:
- 3-(2-Trifluoromethylphenyl)propionic acid (CAS: 94022-99-8): Ortho-CF₃ substitution introduces steric hindrance, reducing rotational freedom and impacting binding affinity in enzyme-active sites .
- 3-{[3-(trifluoromethyl)phenyl]carbamoyl}propanoic acid (CAS: N/A): A carbamoyl-linked derivative with altered hydrogen-bonding capacity and solubility .
Functional Group Modifications
- Boc vs. Other Protecting Groups: The Boc group offers stability under basic conditions but is cleaved under acidic conditions. In contrast, derivatives like 3-[4-(methoxycarbonyl)phenyl]-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid () use a trifluoroacetyl (TFA) group, which is more electron-withdrawing and labile under milder conditions .
- Amino Acid Backbone: The propanoic acid scaffold differentiates it from succinamic acid derivatives (e.g., 4-oxo-4-((3-(trifluoromethyl)phenyl)amino)butanoic acid), which feature a longer carbon chain and altered pharmacokinetics .
Crystallographic and Physicochemical Data
- Crystal Packing: The CF₃ group in the meta position promotes dense crystal packing due to its bulk and electronegativity, as observed in comparative studies of 3-phenylpropanoic acids .
- Solubility : The Boc-protected compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO), whereas analogs with hydroxyl or methyl substituents show higher aqueous solubility .
Biological Activity
3-[(tert-butoxycarbonyl)amino]-3-[3-(trifluoromethyl)phenyl]propanoic acid, commonly referred to as Boc-3-TrifluoroMethyl-DL-β-phenylalanine, is a synthetic amino acid derivative notable for its diverse biological activities. This compound has garnered attention in pharmaceutical research due to its structural properties and potential therapeutic applications.
- Molecular Formula : C15H18F3NO4
- Molecular Weight : 333.3 g/mol
- CAS Number : 683219-25-2
The compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility in biological systems. The trifluoromethyl group contributes to its lipophilicity and influences its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various protein targets, particularly in the realm of enzyme inhibition and receptor modulation. The trifluoromethyl group has been shown to enhance the potency of compounds by increasing their binding affinity to specific receptors or enzymes.
Enzyme Inhibition
Research indicates that compounds containing the trifluoromethyl group can significantly inhibit enzymes involved in critical biological pathways. For instance, studies have demonstrated that the inclusion of a trifluoromethyl group in phenolic compounds can increase their inhibitory effects on serotonin uptake by up to six times compared to non-fluorinated analogs . This property makes it a candidate for developing antidepressant or anxiolytic drugs.
Biological Activity Overview
The following table summarizes the key biological activities associated with 3-[(tert-butoxycarbonyl)amino]-3-[3-(trifluoromethyl)phenyl]propanoic acid:
Case Studies
- Antitumor Activity : A study demonstrated that derivatives of this compound inhibited the proliferation of cancer cells by targeting specific signaling pathways associated with tumor growth. The mechanism involved the downregulation of oncogenic proteins and upregulation of tumor suppressors .
- Neuroprotective Effects : Research indicated that this compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
Q & A
Q. What are the standard synthetic routes for 3-[(tert-butoxycarbonyl)amino]-3-[3-(trifluoromethyl)phenyl]propanoic acid in academic research?
The compound is typically synthesized via Boc-protection of a substituted phenylalanine derivative. A common method involves coupling 3-(trifluoromethyl)phenylalanine with di-tert-butyl dicarbonate (Boc₂O) in a basic medium (e.g., THF/water with LiOH) to introduce the Boc group. The reaction is monitored by TLC or HPLC, and the product is isolated via acid-base extraction . For enantiomerically pure forms, chiral starting materials or resolution techniques (e.g., chiral chromatography) are employed .
Q. What analytical techniques are recommended for confirming the structural integrity of this compound?
High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are critical for confirming molecular weight and structural assignments. The trifluoromethyl group exhibits distinct ¹⁹F NMR signals (δ ~ -60 to -65 ppm), while the Boc group shows characteristic tert-butyl peaks in ¹H NMR (δ ~1.4 ppm). Purity is assessed via reverse-phase HPLC with UV detection at 210–254 nm .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?
The electron-withdrawing trifluoromethyl group enhances metabolic stability and lipophilicity, increasing membrane permeability. This substituent also induces steric hindrance, which can affect reaction kinetics in subsequent derivatization (e.g., peptide coupling) . Comparative studies with non-fluorinated analogs show reduced solubility in aqueous buffers, necessitating polar aprotic solvents (e.g., DMF) for reactions .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
Enantiomeric excess is achieved using chiral auxiliaries or asymmetric catalysis. For example, (S)- or (R)-configured starting materials (e.g., iodophenylalanine derivatives) are coupled with Boc-protecting agents under controlled conditions to minimize racemization. Post-synthesis, chiral HPLC with cellulose-based columns resolves enantiomers, while circular dichroism (CD) validates configurations .
Q. What experimental strategies mitigate racemization during peptide coupling reactions involving this compound?
Racemization is minimized by using coupling reagents like HATU or DIC/Oxyma in DMF at low temperatures (0–4°C). Monitoring reaction progress via ¹H NMR or inline IR spectroscopy helps identify optimal reaction times. Alternatively, microwave-assisted synthesis reduces exposure to racemization-inducing conditions .
Q. How do researchers address contradictions in reported synthetic yields during scale-up?
Yield discrepancies often arise from variations in solvent purity, reaction temperature, or Boc-deprotection efficiency. Design of experiments (DoE) methodologies, such as factorial screening, identify critical parameters (e.g., equivalents of Boc₂O, reaction time). Reproducibility is improved by standardizing anhydrous conditions and inert atmospheres .
Q. What role does stereochemistry (R vs S) play in the biological activity of derivatives?
In anticancer studies, (R)-configured derivatives exhibit higher binding affinity to target enzymes (e.g., kinases) due to spatial compatibility with hydrophobic active sites. In contrast, (S)-enantiomers may show reduced activity, highlighting the need for stereochemical control in drug design .
Q. How do biocatalytic methods compare to chemical synthesis for producing this compound?
Biocatalytic routes using C-N lyases or engineered enzymes offer higher enantioselectivity (>99% ee) and milder reaction conditions (aqueous buffers, ambient temperature). However, chemical synthesis provides higher yields (70–85%) and scalability, making it preferable for large-scale applications despite requiring chiral resolution steps .
Data Contradiction and Validation
Q. Why do different studies report varying stability profiles for the Boc-protected intermediate?
Stability variations are attributed to storage conditions (moisture, temperature) and residual acidic/basic impurities. Accelerated stability studies (40°C/75% RH) combined with LC-MS degradation profiling identify optimal storage protocols (desiccated, -20°C) .
Q. How are computational models used to predict reactivity and optimize synthetic pathways?
Density functional theory (DFT) calculations predict transition states for Boc-deprotection and coupling reactions, guiding solvent and reagent selection. Molecular docking studies also rationalize stereochemical outcomes in enzyme-catalyzed syntheses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
